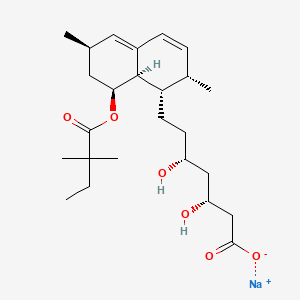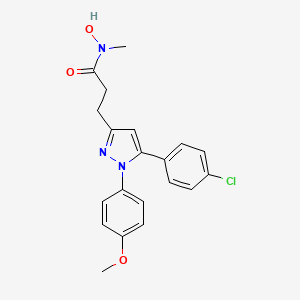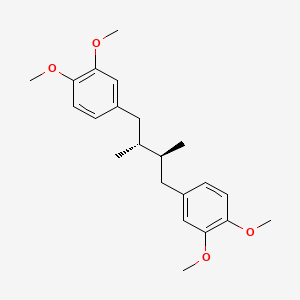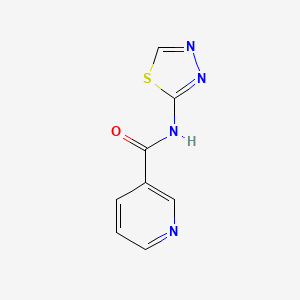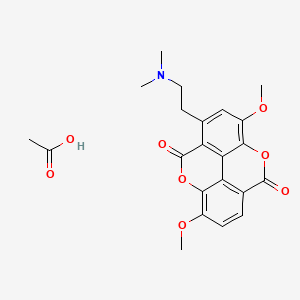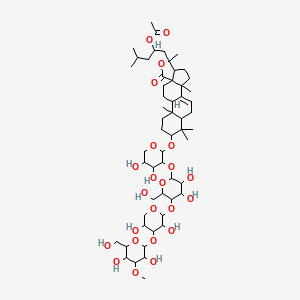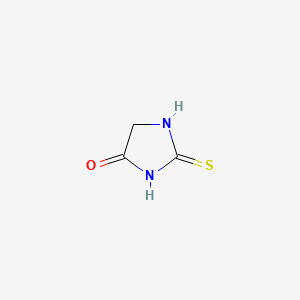
2-硫代乙内酰脲
描述
硫代氢化丹托因是氢化丹托因的硫类似物,其中一个或两个羰基被硫羰基取代。这些化合物以其在医药、农业和材料科学等多个领域的广泛应用而闻名。 硫代氢化丹托因表现出显著的生物活性,使其在药物化学中具有价值 .
科学研究应用
硫代氢化丹托因具有广泛的科学研究应用:
作用机制
硫代氢化丹托因的作用机制涉及它们与特定分子靶标和途径的相互作用。例如,硫代氢化丹托因可以通过与酶的活性位点结合来抑制酶,从而阻断其活性。 硫羰基的存在增强了硫代氢化丹托因与这些靶标的结合亲和力 . 此外,硫代氢化丹托因可以形成氢键阵列,这有助于其生物活性 .
生化分析
Biochemical Properties
2-Thiohydantoin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, 2-Thiohydantoin derivatives have been shown to inhibit fibroblast growth factor receptor 1 kinase, HIV-1 integrase, and other enzymes involved in critical cellular processes . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 2-Thiohydantoin to the active sites of these enzymes. Additionally, 2-Thiohydantoin can act as a reactant in the synthesis of drugs with antidiabetic and antimicrobial activities .
Cellular Effects
2-Thiohydantoin exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Thiohydantoin derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as low cytotoxicity against human immune cell lines . These compounds do not penetrate the cell membrane but act on the bacterial cell surface, disrupting essential cellular functions . In cancer cells, 2-Thiohydantoin derivatives have been shown to arrest the cell cycle and induce apoptosis, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 2-Thiohydantoin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions. For instance, 2-Thiohydantoin derivatives have been found to interact with AKT1 and CDK2 proteins, which play critical roles in cell cycle regulation and apoptosis . These interactions result in the inhibition of enzyme activity, leading to the arrest of the cell cycle in the S phase and the induction of apoptosis in cancer cells . Additionally, molecular docking and dynamic simulation studies have revealed that 2-Thiohydantoin derivatives have high affinity for these target proteins, further elucidating their mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thiohydantoin can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Thiohydantoin derivatives are relatively stable under neutral aqueous conditions, allowing for efficient synthesis and application in biological assays . The long-term effects of 2-Thiohydantoin on cellular function can vary depending on the specific derivative and experimental conditions. For example, some derivatives have demonstrated sustained antimicrobial activity over extended periods, while others may degrade more rapidly, reducing their efficacy .
Dosage Effects in Animal Models
The effects of 2-Thiohydantoin vary with different dosages in animal models. Studies have shown that low to moderate doses of 2-Thiohydantoin derivatives can effectively inhibit tumor growth and microbial infections without causing significant toxicity . At higher doses, these compounds may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing efficacy.
Metabolic Pathways
2-Thiohydantoin is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can participate in the synthesis of orotate and pyruvate, which are essential metabolites in the citric acid cycle and amino acid biosynthesis . The reaction between 2-Thiohydantoin and glyoxylate produces thioorotate, highlighting its role in prebiotic chemistry and metabolic evolution . Additionally, 2-Thiohydantoin derivatives can influence metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Thiohydantoin within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the localization and accumulation of 2-Thiohydantoin in target cells, enhancing its biological activity . For example, 2-Thiohydantoin derivatives may be transported across cell membranes by specific transporters, allowing them to reach their intracellular targets and exert their effects . The distribution of 2-Thiohydantoin within tissues can also influence its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of 2-Thiohydantoin is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, 2-Thiohydantoin derivatives may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they interact with target biomolecules and modulate cellular processes . The precise localization of 2-Thiohydantoin within cells can significantly impact its biological activity and therapeutic potential.
准备方法
合成路线和反应条件: 硫代氢化丹托因可以通过多种方法合成。一种常见的方法是使硫脲与α-氨基酸反应。 该方法由于其简单、成本低廉且可扩展而具有优势 . 另一种方法是使用乙酸酐处理α-氨基酸,然后用硫氰酸铵处理 . 此外,硫代氢化丹托因可以通过使硫脲与苯偶酰、α-卤代酸或恶唑啉酮反应制备 .
工业生产方法: 硫代氢化丹托因的工业生产通常采用硫脲与α-氨基酸在受控条件下反应,以确保高收率和纯度。 微波辐射和固相合成的应用也已被探索,以提高生产过程的效率 .
化学反应分析
反应类型: 硫代氢化丹托因经历各种化学反应,包括氧化、还原和取代。 这些反应受硫羰基的存在影响,硫羰基增强了该化合物的反应性 .
常见试剂和条件:
氧化: 硫代氢化丹托因可以使用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应通常涉及使用硼氢化钠或氢化铝锂等还原剂。
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,硫代氢化丹托因的氧化可以生成亚砜或砜,而还原可以生成硫醇或硫醚 .
相似化合物的比较
硫代氢化丹托因与其他含硫杂环化合物类似,例如罗丹明和硫代亚胺唑烷酮。 硫代氢化丹托因是独特的,因为它们能够形成稳定的氢键阵列,并具有广泛的生物活性 . 类似化合物包括:
罗丹明: 以其抗菌和抗肿瘤特性而闻名。
硫代亚胺唑烷酮: 用于合成各种药物和农用化学品.
硫代氢化丹托因以其多功能性和广泛的应用范围而著称,使其成为研究和工业中具有价值的一类化合物。
属性
IUPAC Name |
2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWULZWUXSCWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060121 | |
| Record name | 4-Imidazolidinone, 2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-87-7 | |
| Record name | Thiohydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Imidazolidinone, 2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Imidazolidinone, 2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiohydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2PH1A61R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


